molecular formula C18H19ClN2O3 B11998055 ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate

ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate

Cat. No.: B11998055
M. Wt: 346.8 g/mol
InChI Key: GWWKUBBKFVUMNI-DEDYPNTBSA-N
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Description

Ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate is a synthetic organic compound characterized by its complex structure, which includes a chlorobenzyl group, an ethylidene hydrazinecarboxylate moiety, and a phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-[(4-chlorobenzyl)oxy]benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone is then subjected to a condensation reaction with ethyl chloroformate under basic conditions to yield the final product.

The reaction conditions often include the use of solvents such as ethanol or methanol, and bases like sodium hydroxide or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone moiety to an amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

Ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it might inhibit an enzyme involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular interactions depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

Ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate can be compared with other similar compounds, such as:

    Ethyl (2E)-2-(1-{4-[(4-methoxybenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate: This compound has a methoxy group instead of a chloro group, which may alter its reactivity and biological activity.

    Ethyl (2E)-2-(1-{4-[(4-fluorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate: The presence of a fluorine atom can significantly change the compound’s properties, including its metabolic stability and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity in ways that are distinct from its analogs.

Properties

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

ethyl N-[(E)-1-[4-[(4-chlorophenyl)methoxy]phenyl]ethylideneamino]carbamate

InChI

InChI=1S/C18H19ClN2O3/c1-3-23-18(22)21-20-13(2)15-6-10-17(11-7-15)24-12-14-4-8-16(19)9-5-14/h4-11H,3,12H2,1-2H3,(H,21,22)/b20-13+

InChI Key

GWWKUBBKFVUMNI-DEDYPNTBSA-N

Isomeric SMILES

CCOC(=O)N/N=C(\C)/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)NN=C(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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